molecular formula C10H10ClF3N4 B2869422 4H-1,2,4-triazol-3-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1461708-08-6

4H-1,2,4-triazol-3-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No. B2869422
CAS RN: 1461708-08-6
M. Wt: 278.66
InChI Key: HZULNPZUCDSHBD-UHFFFAOYSA-N
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Description

This compound, also known as (4H-1,2,4-triazol-3-yl)[3-(trifluoromethyl)phenyl]methanamine hydrochloride, has a CAS Number of 1461708-08-6 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular weight of this compound is 278.66 . Its InChI Code is 1S/C10H9F3N4.ClH/c11-10(12,13)7-3-1-2-6(4-7)8(14)9-15-5-16-17-9;/h1-5,8H,14H2,(H,15,16,17);1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

One significant application involves its role as a neurokinin-1 (NK1) receptor antagonist. A study highlighted the synthesis of a compound with high affinity and oral activity against the h-NK1 receptor, showing potential for clinical efficacy in treating emesis and depression due to its water solubility and effectiveness in pre-clinical tests (Harrison et al., 2001).

Catalysis and Hydrogenation Reactions

Research into catalysis, particularly in transfer hydrogenation reactions, has utilized triazole derivatives. A study on quinazoline-based ruthenium complexes demonstrated excellent conversions and high turnover frequency values in hydrogenation of acetophenone derivatives, highlighting the utility of triazole compounds in catalytic processes (Karabuğa et al., 2015).

Chiral Discrimination and Separation Sciences

Triazole derivatives have also been applied in chiral discrimination, showing success in separating enantiomers on an amylose tris-3,5-dimethylphenyl carbamate stationary phase. This application is crucial for the purification of chiral compounds in pharmaceuticals and research (Bereznitski et al., 2002).

Corrosion Inhibition

In the field of materials science, triazole derivatives have been studied for their corrosion inhibition properties on metals in acidic environments. Their adsorption on metal surfaces significantly reduces corrosion, making them valuable for protecting industrial equipment and infrastructure (Bentiss et al., 2007).

Antimicrobial Activities

The design and synthesis of new triazole derivatives have shown promising antimicrobial activities against pathogenic strains. This research avenue is crucial for developing new antibiotics and antimicrobial agents to combat resistant bacteria and fungi (Thomas et al., 2010).

Biomimetic Chemistry and Solubility Enhancement

Triazole derivatives have been explored for their potential in biomimetic chemistry, focusing on hydrogen bonding and solubility in hydrophilic solvents. Such properties are vital for designing drugs and chemicals with enhanced bioavailability and compatibility with living systems (Gardner et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1H-1,2,4-triazol-5-yl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4.ClH/c11-10(12,13)7-3-1-2-6(4-7)8(14)9-15-5-16-17-9;/h1-5,8H,14H2,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZULNPZUCDSHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C2=NC=NN2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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